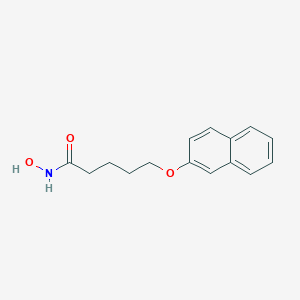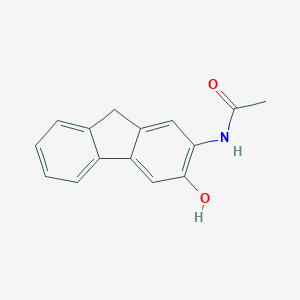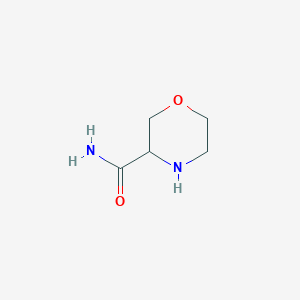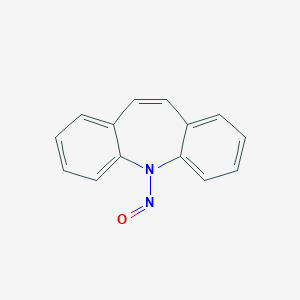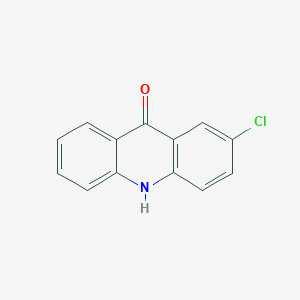
2-chloroacridin-9(10H)-one
Descripción general
Descripción
2-Chloroacridin-9(10H)-one, also known as chloracridone, is a synthetic aromatic compound that is used in research and industry. It has a wide range of applications and is gaining more attention due to its unique properties.
Aplicaciones Científicas De Investigación
1. Coordination Chemistry and Light Absorption Properties
2-Chloroacridin-9(10H)-one, due to its structural properties, may be involved in coordination chemistry, particularly in compounds with metal-to-ligand charge transfer (MLCT) excited states. These states are significant in materials that exhibit photochemical and photophysical properties. For instance, disubstituted phenanthroline ligands, potentially structurally similar to this compound, coordinated to Cu(I) have been observed to possess long-lived excited states at room temperature, a property valuable in light-absorbing and emitting materials (Scaltrito et al., 2000).
2. Reactivity with Chlorine and Water Treatment Applications
The reactivity of organic compounds with chlorine, including those structurally related to this compound, is crucial in water treatment processes. Chlorine is a common disinfectant used to ensure water safety. Understanding the kinetics and mechanisms of chlorine reactivity with various micropollutants, including organic compounds, aids in optimizing water treatment processes to effectively remove contaminants (Deborde & von Gunten, 2008).
3. Catalysis and Cluster Compounds
Compounds structurally related to this compound may form part of cluster compounds that have applications in catalysis. Such cluster compounds, especially those involving gold and platinum, are known for their catalytic properties and potential applications in hydrogen activation and as models for bimetallic surfaces (Pignolet et al., 1995).
4. Anticorrosive Properties in Material Science
Derivatives of compounds similar to this compound, such as quinoline derivatives, are noted for their anticorrosive properties. These properties are particularly valuable in material science for protecting metals against corrosion, a key factor in maintaining the integrity and longevity of metallic structures (Verma et al., 2020).
5. Interaction with Food Compounds and Implications for Food Safety
The reactions of chlorine and chlorine dioxide, possibly involving compounds like this compound, with organic food constituents are significant for food safety. Understanding these reactions is important for assessing the potential toxicity of chlorinated organic products formed during food processing (Fukayama et al., 1986).
Propiedades
IUPAC Name |
2-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFUMVKGWEXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331294 | |
| Record name | 2-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-52-1 | |
| Record name | 7497-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


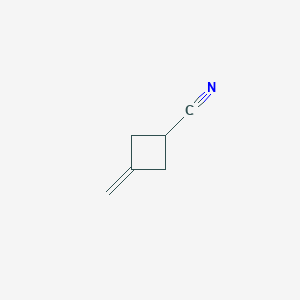
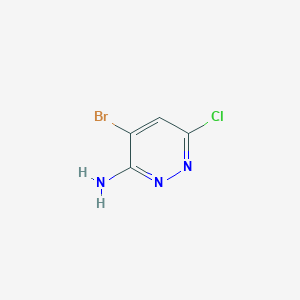
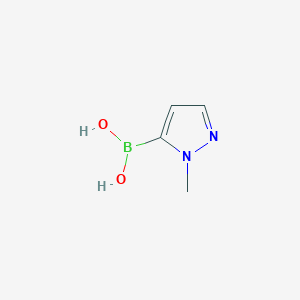
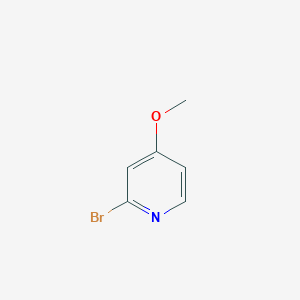
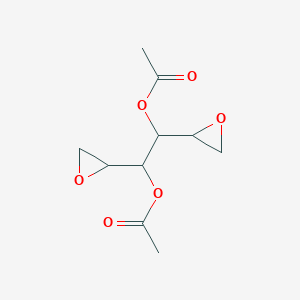
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
